molecular formula C20H19N3O B2920267 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009499-24-4

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Katalognummer B2920267
CAS-Nummer: 1009499-24-4
Molekulargewicht: 317.392
InChI-Schlüssel: PUQAVNYYLGEOLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have a benzene ring fused to a pyrazine ring . They are isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . Quinoxalines and their derivatives have been used in the development of drugs against infectious diseases and cancer .


Synthesis Analysis

Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . The last decades have witnessed a marvelous outburst in modifying organic synthetic methods to create them sustainable for the betterment of our environment .


Molecular Structure Analysis

The molecular structure of quinoxalines is composed of a benzene ring fused to a pyrazine ring .


Chemical Reactions Analysis

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and chemical properties of quinoxaline derivatives, including compounds similar to 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile, have been a subject of research due to their potential applications in various fields. These compounds are known for their versatile chemical structures, which allow for the development of numerous synthetic pathways and applications in medicinal chemistry. Studies have explored non-catalytic approaches to synthesize highly functionalized quinoxaline derivatives, highlighting the chemical versatility and potential for further modification of these compounds (Pratap & Ram, 2007).

Biomimetic Hydrogen Source

Quinoxaline derivatives, including 4,5-dihydropyrrolo[1,2-a]quinoxalines, have been synthesized and applied as tunable and regenerable biomimetic hydrogen sources. These compounds have shown potential in biomimetic asymmetric hydrogenation, providing a sustainable approach to producing chiral amines with high enantiomeric excess. This application underscores the role of quinoxaline derivatives in catalysis and sustainable chemistry (Chen, Chen, Guo, & Zhou, 2014).

Photovoltaic Applications

The photovoltaic properties of quinoxaline derivatives have been investigated, highlighting their potential use in organic–inorganic photodiode fabrication. Films of these compounds exhibit significant absorbance and energy band diagrams favorable for photovoltaic applications, indicating their potential in the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antiproliferative Agents

New synthesis approaches have led to the development of 4,5-dihydropyrrolo[1,2-a]quinoxalines with antiproliferative properties against GPER-expressing breast cancer cells. These compounds are inspired by known antiproliferative agents and demonstrate the therapeutic potential of quinoxaline derivatives in cancer treatment. The use of green synthesis techniques further emphasizes the ecological aspect of developing these compounds (Carullo, Mazzotta, Giordano, & Aiello, 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through non-covalent binding to the EGFR, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction and the changes it causes within the cell are still under investigation.

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it prevents the activation of the MAPK pathway, which is involved in cell proliferation and survival . Additionally, the compound has been found to reduce the levels of reactive oxygen species (ROS) in lung cancer cells , which may contribute to its anticancer effects.

Result of Action

The compound’s interaction with EGFR leads to a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of the MAPK pathway and the reduction of ROS levels . The compound also appears to downregulate the expression of key oncogenes, including KRAS and MAP2K .

Safety and Hazards

The safety and hazards of quinoxaline derivatives can vary widely depending on their specific chemical structure. Some quinoxaline derivatives are used as antibiotics, indicating they are safe for use in certain contexts .

Zukünftige Richtungen

The future of quinoxaline research is promising, with recent advances in the synthesis of quinoxalines under transition-metal-free conditions . These developments suggest that quinoxalines will continue to be an important area of study in the development of new drugs .

Eigenschaften

IUPAC Name

5-[(3-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14-4-2-5-16(10-14)13-23-19-11-15(12-21)7-8-17(19)22-9-3-6-18(22)20(23)24/h2,4-5,7-8,10-11,18H,3,6,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQAVNYYLGEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.